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Compound of Interest

Compound Name:
5-Difluoromethoxy-2-

fluorothiophenol

CAS No.: 1803779-48-7

Cat. No.: B1411464

Get Quote

Executive Summary & Molecule Profile
Target Molecule: 5-Difluoromethoxy-2-fluorothiophenol CAS: (Analogous to 97963-62-7

series) Formula: Cngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-

star-inserted">

H

F

OS Molecular Weight: 194.17 g/mol Key Functional Groups:[1][2][3][4][5]

Thiol (-SH): Susceptible to radical formation and oxidation (disulfide artifacts).

Difluoromethoxy (-OCF

H): A lipophilic H-bond donor/acceptor; distinct fragmentation from trifluoromethoxy (-OCF

).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1411464#bc-rfq
https://www.benchchem.com/product/b1411464/docs?utm_src=pdf-body#technical-guide-ms-fragmentation-pattern-of-5-difluoromethoxy-2-fluorothiophenol
https://www.researchgate.net/publication/257206556_Mass_Spectrometric_Study_of_the_Gas-Phase_Difluorocarbene_Expulsion_of_Polyfluorophenyl_Cations_via_F-Atom_Migration
https://www.rsc.org/suppdata/c8/sc/c8sc04303e/c8sc04303e1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8981336/
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7001783/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1411464?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aryl Fluorine (-F): Strong C-F bond; participates in ortho-effects.

Significance: This molecule is critical for introducing the -OCF

H moiety, which modulates metabolic stability and lipophilicity in drug candidates.
Distinguishing it from its regioisomers (e.g., 4-difluoromethoxy variants) is a common quality
control challenge.

Mass Spectrometry Specification
Primary Ionization Profile (EI, 70 eV)

Ion Identity m/z (Th)
Relative
Abundance

Origin / Mechanism

Molecular Ion (M

)
194 High (80-100%)

Stable aromatic

radical cation.

Isotope Peak (M+2) 196 ~4.5%
Characteristic

S isotope contribution.

Base Peak Candidate 143 High

Loss of

CHF

(Difluoromethyl

radical).

Diagnostic Fragment 115 Medium
Loss of CO from the

m/z 143 ion.

Ortho-Effect Ion 174 Low-Medium
Loss of HF (Specific

to 2-Fluoro isomer).

Fragmentation Mechanisms (The "Why")
The fragmentation is driven by the competition between the ether cleavage (-OCF

H) and the stability of the aromatic ring.

Pathway A: Difluoromethoxy Cleavage (Major)
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Unlike methoxy groups (-OCH

) which lose formaldehyde (CH

O), the -OCF

H group predominantly undergoes

-cleavage relative to the oxygen, ejecting a stable difluoromethyl radical (

CHF

, 51 Da).

Transition: m/z 194

m/z 143

Result: Formation of a resonance-stabilized quinoid-like oxonium ion.

Pathway B: Carbon Monoxide Elimination (Secondary)
Following Pathway A, the resulting ion (m/z 143) typically contracts the ring, expelling carbon

monoxide (CO, 28 Da), a hallmark of phenolic/ether fragmentation.

Transition: m/z 143

m/z 115

Pathway C: Ortho-Effect (Isomer Specific)
The 2-Fluoro and 1-Thiol positions are ortho to each other. This proximity allows for a specific

"Ortho-Effect" elimination of Hydrogen Fluoride (HF, 20 Da) via a 4-membered transition state.

Transition: m/z 194

m/z 174

Utility: This peak is likely absent or significantly weaker in meta or para fluorothiophenol

isomers, making it a key differentiator.
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Visualization: Fragmentation Tree
Molecular Ion (M+)

m/z 194
[C7H5F3OS]+.

Fragment A
m/z 143

[C6H4FOS]+

- CHF2 (51 Da)
(Ether Cleavage)

Ortho-Elimination
m/z 174

[C7H4F2OS]+.

- HF (20 Da)
(Ortho Effect)

Thiol Cleavage
m/z 161

[C7H4F3O]+

- SH (33 Da)

Fragment B
m/z 115

[C5H4FS]+

- CO (28 Da)
(Ring Contraction)

Click to download full resolution via product page

Figure 1: Predicted EI-MS fragmentation pathways. The loss of CHF

is the dominant pathway for difluoromethoxy aromatics.

Comparative Analysis: Product vs. Alternatives
This section compares the target molecule against common structural analogues to aid in

identification.

Comparison 1: Vs. Trifluoromethoxy Analogue (-OCF )
The -OCF

variant (5-Trifluoromethoxy-2-fluorothiophenol) is a common alternative in lead optimization.
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Feature
5-Difluoromethoxy (-OCF

H)

5-Trifluoromethoxy (-OCF

)

Molecular Weight 194 212

Primary Loss

-51 Da (

CHF

)

-69 Da (

CF

)

Characteristic Ion m/z 143 (Base peak often)
m/z 143 (Same core, different

loss)

Low Mass Region

m/z 51 (

CHF

) is weak/absent

m/z 69 (CF

) is typically strong

Differentiation: Look for the m/z 69 peak. If abundant, the sample is likely the -OCF

analogue. If absent, and M-51 is observed, it is the -OCF

H target.

Comparison 2: Vs. Regioisomer (4-Difluoromethoxy-2-
fluorothiophenol)
Distinguishing the 5-isomer from the 4-isomer is difficult but possible via the Ortho-Effect.

Target (2-F, 1-SH): The F and SH are adjacent. Expect a visible [M-HF]

peak at m/z 174.

Isomer (2-F, 4-OCF

H, 1-SH): If the F is at position 2 and SH at 1, the ortho effect persists.

Isomer (3-F, 4-OCF
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H): If F is moved away from SH, the m/z 174 peak will diminish significantly.

Experimental Protocol for Validation
To replicate these results and ensure data integrity, follow this specific workflow.

A. Sample Preparation (Critical)
Thiophenols readily oxidize to disulfides (R-S-S-R, m/z ~386) in air, creating confusing spectra.

Solvent: Use HPLC-grade Dichloromethane (DCM) or Methanol.

Stabilization: Add 10 mM TCEP (Tris(2-carboxyethyl)phosphine) to the sample vial if

analyzing by LC-MS to keep the thiol reduced. For GC-MS, analyze immediately after

dilution.

Concentration: 100 µg/mL.

B. GC-MS Conditions[2][3]
Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal disulfide formation).

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).

Oven: 50°C (1 min)

20°C/min

300°C.

Ionization: EI at 70 eV.

Scan Range: m/z 40–450.

C. Data Validation Steps
Check M+: Confirm m/z 194.

Check Impurity: Look for m/z 386 (Disulfide dimer). If >5%, re-prep sample.
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Verify Fragment: Locate m/z 143. Calculate Ratio: (Intensity 143 / Intensity 194). This ratio

should be consistent across injections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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